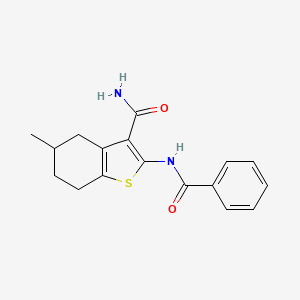

2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-10-7-8-13-12(9-10)14(15(18)20)17(22-13)19-16(21)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOUMZBTSUJHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multistep organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by functionalization steps to introduce the benzamido and carboxamide groups. Key steps may include:

Cyclization Reactions: Formation of the benzothiophene core through cyclization of appropriate precursors.

Amidation Reactions: Introduction of the benzamido group via amidation reactions using benzoyl chloride and amines.

Carboxylation Reactions: Introduction of the carboxamide group through carboxylation reactions using suitable carboxylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its biological activity, including potential anticancer and antimicrobial properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of 2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Substituent Variations in Tetrahydrobenzothiophene Carboxamides

Key Observations :

- Position 5 : The methyl group in the target compound introduces steric effects that could restrict rotational freedom in the tetrahydrobenzothiophene core, altering molecular conformation .

- Position 6 : Substituents like ethyl or tert-butyl (in analogs) increase hydrophobicity, which may affect solubility and membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s benzamido group may increase crystallinity compared to amino-substituted analogs, as seen in SHELX-refined structures .

- tert-Butyl groups in analogs (e.g., ) improve metabolic stability but may reduce aqueous solubility .

Biological Activity

2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 317.39 g/mol. The compound features a benzothiophene core, which is significant for its biological activity.

Biological Activity

Research indicates that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit various pharmacological properties, including:

- Cytostatic Activity : Studies show that azomethine derivatives derived from this compound demonstrate cytostatic effects against tumor cells. The cytostatic activity is attributed to the structural characteristics of the benzothiophene moiety which enhances interaction with cellular targets .

- Anti-inflammatory Properties : Compounds in this class have been reported to possess anti-inflammatory activity. The presence of specific substituents on the benzothiophene structure influences this activity significantly .

- Antitubercular Effects : The biological evaluation suggests potential antitubercular effects in certain derivatives, making them candidates for further development in treating tuberculosis .

Synthesis Methods

The synthesis of 2-benzamido derivatives generally involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with various aromatic aldehydes under controlled conditions. The process typically includes:

- Reagents : Aromatic aldehydes and ethanol as a solvent.

- Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.

- Purification : High-performance liquid chromatography (HPLC) is employed to ensure the purity of the final compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiophene ring can significantly influence biological activity. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group | Enhances cytostatic activity |

| Halogen substitutions | Increase anti-inflammatory properties |

| Alkyl chain length | Affects solubility and bioavailability |

Research has shown that specific modifications lead to enhanced interaction with biological targets, thus optimizing therapeutic efficacy .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives:

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer properties .

- Anti-inflammatory Testing : Animal models have been utilized to assess anti-inflammatory effects; results indicated significant reduction in inflammation markers compared to controls .

- Antitubercular Activity : Select compounds were tested against Mycobacterium tuberculosis with promising results suggesting further investigation into their mechanism of action .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzamido-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of tetrahydrobenzothiophene precursors followed by benzamidation. Key steps include:

- Cyclocondensation : Reaction of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene derivatives with acrylonitrile or analogous reagents under reflux conditions (ethanol, 80°C, 12 hrs) .

- Amidation : Benzamide introduction via coupling reactions (e.g., EDC/HOBt-mediated acylation) in anhydrous dichloromethane .

- Critical Parameters : Temperature control (±2°C), stoichiometric ratios (1:1.2 for amidation), and inert atmosphere (N₂/Ar) to prevent oxidation .

- Table 1 : Synthetic Conditions from Literature

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Ethanol, 80°C, 12 hrs | 65–70 | |

| Amidation | EDC/HOBt, DCM, RT, 24 hrs | 75–80 |

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm benzamide protons (δ 7.8–8.2 ppm) and tetrahydrobenzothiophene backbone (δ 1.2–2.7 ppm) .

- Mass Spectrometry (HRMS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₇H₁₉N₂O₂S: 327.1168) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) to assess purity (>95%) .

Q. What in vitro screening methods are recommended for preliminary biological activity assessment?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to test inhibition of proteases (IC₅₀ determination) .

- Cell Viability Assays : MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what are common pitfalls?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with THF/water mixtures to enhance solubility of intermediates .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Pitfalls :

- Racemization : Monitor chiral centers via polarimetry during amidation .

- Byproduct Formation : Use TLC/MS to track intermediates and adjust stoichiometry .

Q. How should researchers address contradictions in reported biological activity data for structural analogs?

- Methodological Answer :

- Structural Validation : Confirm analog identity via X-ray crystallography (e.g., compare with CCDC-deposited structures) .

- Assay Reproducibility : Cross-validate in multiple cell lines with standardized protocols (e.g., CLIA-certified labs) .

- Meta-Analysis : Use tools like Web of Science to compare IC₅₀ values across studies and identify outliers .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases/proteases (PDB: 3ERT, 4HJE) .

- MD Simulations : GROMACS for 100-ns simulations to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Utilize Dragon descriptors to correlate substituent effects with activity .

Q. What strategies are recommended for resolving low solubility in aqueous buffers during in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylated derivatives .

- Co-Solvent Systems : Use cyclodextrin complexes or DMSO/PBS mixtures (<0.1% DMSO) .

- Table 2 : Solubility Enhancement Approaches

| Method | Solubility (mg/mL) | Stability | Reference |

|---|---|---|---|

| DMSO/PBS | 1.2 | 24 hrs | |

| β-Cyclodextrin | 4.5 | >48 hrs |

Q. How can researchers validate the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer :

- ADME Studies :

- Absorption : Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s) .

- Metabolism : Liver microsomes (human/rat) to assess CYP450-mediated degradation .

- In Vivo PK : LC-MS/MS quantification in plasma after IV/oral dosing in rodents (t₁/₂, AUC₀–24) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.